molecular formula C8H13N3O B12870238 N-tert-butyl-1H-pyrazole-5-carboxamide CAS No. 847253-27-4

N-tert-butyl-1H-pyrazole-5-carboxamide

Cat. No.: B12870238
CAS No.: 847253-27-4
M. Wt: 167.21 g/mol
InChI Key: CUGLONFNGQBMPL-UHFFFAOYSA-N
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Description

N-tert-butyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1H-pyrazole-5-carboxamide typically involves the condensation of tert-butylhydrazine with β-diketones or enaminones. One common method includes the reaction of tert-butylhydrazine hydrochloride with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc oxide or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-tert-butyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-tert-butyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

CAS No.

847253-27-4

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-tert-butyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12)

InChI Key

CUGLONFNGQBMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=NN1

Origin of Product

United States

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